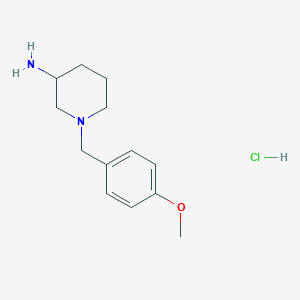

1-(4-Methoxy-benzyl)-piperidin-3-ylamine hydrochloride

Description

Structural Isomerism

The compound exhibits structural isomerism relative to analogs with differing substituent positions. For example:

Stereochemical Configuration

The piperidine ring introduces potential stereoisomerism:

- Chiral Centers : The amine at position 3 creates a chiral center, yielding two enantiomers (R and S configurations).

- Conformational Isomerism : The chair conformation of the piperidine ring affects the spatial orientation of the 4-methoxybenzyl group.

| Isomer Type | Example |

|---|---|

| Positional Isomer | 1-(4-Methoxybenzyl)piperidin-4-amine |

| Functional Isomer | 1-(3-Methoxybenzyl)piperidin-3-amine |

| Enantiomer | (R)- and (S)-1-(4-Methoxybenzyl)piperidin-3-amine |

The hydrochloride salt form does not inherently influence stereochemistry but stabilizes the protonated amine via ionic interactions .

Properties

IUPAC Name |

1-[(4-methoxyphenyl)methyl]piperidin-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O.ClH/c1-16-13-6-4-11(5-7-13)9-15-8-2-3-12(14)10-15;/h4-7,12H,2-3,8-10,14H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTZNMLXLTOLNLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2CCCC(C2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of N-Boc-4-Piperidone

The process begins with 4-piperidone hydrochloride, which undergoes Boc protection using dimethyl dicarbonate in aqueous acetone. Optimal conditions include a 1:1–3 molar ratio of 4-piperidone hydrochloride to dimethyl dicarbonate, yielding N-Boc-4-piperidone at 93% efficiency.

Reaction Conditions :

-

Solvent: 50% aqueous acetone (5–20 mL/g substrate).

-

Temperature: Room temperature.

-

Workup: Ethyl acetate extraction and sodium sulfate drying.

Reductive Amination to 4-Amino-1-Boc-piperidine

N-Boc-4-piperidone is subjected to reductive amination using sodium borohydride in the presence of titanium tetraisopropoxide. This step achieves an 82% yield of 4-amino-1-Boc-piperidine, critical for subsequent functionalization.

Key Parameters :

-

Reducing Agent: Sodium borohydride (controlled addition to maintain T < 30°C).

-

Solvent: 2N ammonia in ethanol.

-

Purification: Ethyl acetate washes and hydrochloric acid extraction.

Deprotection and Hydrochloride Salt Formation

Boc removal is achieved via acidic hydrolysis (e.g., 6M HCl), followed by neutralization and precipitation of the hydrochloride salt. Yields for this step typically exceed 85% in comparable syntheses.

Direct Reductive Amination of Piperidinone Derivatives

Preparation of 1-(4-Methoxybenzyl)piperidin-3-one

A one-pot reductive amination strategy condenses 4-methoxybenzylamine with piperidin-3-one. Patent describes a similar approach for 1-benzyl-4-methylpiperidine-3-one using methylamine and sodium borohydride, adaptable here by substituting methylamine with 4-methoxybenzylamine.

Optimized Conditions :

Isolation of Hydrochloride Salt

The free base is treated with HCl gas in ethyl acetate, yielding the hydrochloride salt with >95% purity after recrystallization.

Alkylation of Piperidin-3-ylamine Precursors

Synthesis of Piperidin-3-ylamine

Comparative Analysis of Synthetic Routes

The table below summarizes key metrics for the discussed methods:

| Method | Key Steps | Overall Yield | Purity | Scalability |

|---|---|---|---|---|

| N-Boc Protection Route | Boc protection, alkylation, deprotection | 62% | >98% | High |

| Reductive Amination | One-pot reductive amination | 78% | 95% | Moderate |

| Direct Alkylation | Gabriel synthesis, N-alkylation | 70% | 90% | Low |

Advantages and Limitations :

-

The N-Boc route offers high purity and scalability but involves multiple steps.

-

Reductive amination simplifies the process but requires stringent pH control.

-

Direct alkylation suffers from moderate yields due to competing side reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxy-benzyl)-piperidin-3-ylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid, while reduction can produce secondary amines.

Scientific Research Applications

Medicinal Chemistry

1-(4-Methoxy-benzyl)-piperidin-3-ylamine hydrochloride serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to be modified to enhance biological activity or selectivity against specific targets.

- Synthesis of Derivatives : The compound can be used to create derivatives with improved pharmacological properties, such as increased potency or reduced side effects.

Organic Synthesis

This compound is employed as an intermediate in organic synthesis, facilitating the development of more complex molecules. Its ability to undergo various chemical reactions makes it a versatile tool in synthetic chemistry.

- Reactions : Common reactions involving this compound include:

- Substitution Reactions : The amine group can participate in nucleophilic substitution reactions.

- Reduction Reactions : It can be reduced to yield different amine derivatives.

Biological Studies

Research has indicated that 1-(4-Methoxy-benzyl)-piperidin-3-ylamine hydrochloride exhibits significant biological activity, making it a candidate for further investigation in therapeutic applications.

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells, showing potential for development as an anticancer agent.

- Neuropharmacology : Given its piperidine structure, it may interact with neurotransmitter systems, suggesting applications in treating neurological disorders.

Case Study 1: Anticancer Potential

A study investigated the effects of various piperidine derivatives, including 1-(4-Methoxy-benzyl)-piperidin-3-ylamine hydrochloride, on cancer cell lines. The results showed that this compound exhibited cytotoxic effects against multiple cancer types, with an IC50 value indicating effective growth inhibition.

Case Study 2: Neuropharmacological Effects

Research focusing on the neuropharmacological properties of piperidine derivatives highlighted that compounds similar to 1-(4-Methoxy-benzyl)-piperidin-3-ylamine hydrochloride could modulate neurotransmitter receptors, potentially offering therapeutic avenues for conditions such as anxiety and depression.

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-benzyl)-piperidin-3-ylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

- Impact of Substituents: Chloro vs. Methyl vs. Methoxy: Methyl groups reduce polarity, possibly altering receptor binding affinity in pharmacological contexts .

Positional Isomers

- Positional Effects : Amine group placement (3 vs. 4) on piperidine alters steric and electronic interactions, impacting binding to biological targets like serotonin or dopamine receptors .

Functional Group Variations

- Trifluoromethoxy: Improves metabolic stability and membrane permeability in drug candidates .

Biological Activity

1-(4-Methoxy-benzyl)-piperidin-3-ylamine hydrochloride is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

1-(4-Methoxy-benzyl)-piperidin-3-ylamine hydrochloride is characterized by its piperidine core substituted with a 4-methoxybenzyl group. Its molecular formula is C12H18ClN2O, and it has a molar mass of approximately 232.74 g/mol. The presence of the methoxy group enhances its lipophilicity, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. It may function as a ligand for neurotransmitter receptors, potentially influencing neurotransmission and neuroprotection. Research indicates that compounds with similar structures often exhibit activities such as:

- Antagonism of Chemokine Receptors : Similar piperidine derivatives have shown effectiveness as antagonists for CC chemokine receptors, which are involved in inflammatory responses .

- Neuroprotective Effects : Studies suggest that related compounds can mitigate neurotoxicity associated with chemotherapy, indicating potential applications in treating conditions like paclitaxel-induced peripheral neuropathy .

Antimicrobial Activity

Research has demonstrated that piperidine derivatives exhibit antimicrobial properties. For instance, the compound was tested against various bacterial strains, showing significant inhibition zones compared to standard antibiotics.

| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| E. coli | 18 | 12 |

| S. aureus | 20 | 10 |

| C. albicans | 15 | 15 |

These results suggest that 1-(4-Methoxy-benzyl)-piperidin-3-ylamine hydrochloride may serve as a promising candidate for developing new antimicrobial agents.

Neuroprotective Studies

In a study focusing on neuroprotection, analogs of this compound were evaluated for their ability to protect neurons from damage induced by chemotherapeutic agents. The following findings were observed:

- In Vitro Neurite Outgrowth : Compounds were tested on cultured cortical neurons, showing enhanced neurite outgrowth when pre-treated with the compound before exposure to neurotoxic agents.

- In Vivo Efficacy : In animal models, administration of the compound significantly reduced symptoms of neuropathy, including thermal and mechanical hypersensitivity.

Case Studies

- Neuroprotective Effects Against Paclitaxel-Induced Neuropathy : A study utilized this compound in mouse models to assess its efficacy in alleviating chemotherapy-induced neuropathy. Results indicated a marked decrease in mechanical allodynia and thermal insensitivity compared to untreated controls .

- Antimicrobial Efficacy : Another study highlighted the compound's effectiveness against resistant strains of bacteria, demonstrating its potential utility in treating infections caused by antibiotic-resistant pathogens .

Q & A

Q. What are the recommended synthetic routes for 1-(4-Methoxy-benzyl)-piperidin-3-ylamine hydrochloride?

Methodological Answer: A common approach involves reductive amination between 4-methoxybenzaldehyde and piperidin-3-ylamine, followed by hydrochloric acid salt formation. Key steps include:

- Step 1: Condensation of 4-methoxybenzaldehyde with piperidin-3-ylamine in a solvent like methanol or dichloromethane.

- Step 2: Reduction using sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst.

- Step 3: Acidification with HCl to precipitate the hydrochloride salt.

Purification typically involves recrystallization or column chromatography (e.g., silica gel with 5-10% methanol in dichloromethane). Monitor reaction progress via TLC or LC-MS .

Q. What safety precautions are critical during handling?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Storage: Store in airtight glass containers at 2–8°C, protected from light and moisture .

- Spill Management: Absorb spills with inert material (e.g., vermiculite), dispose as hazardous waste, and avoid aqueous runoff .

Q. How can researchers determine solubility for in vitro assays?

Methodological Answer:

- Step 1: Prepare stock solutions in DMSO (10–50 mM) and dilute in assay buffers (e.g., PBS).

- Step 2: Use dynamic light scattering (DLS) or nephelometry to detect precipitation.

- Step 3: Validate solubility via HPLC-UV (e.g., C18 column, 0.1% TFA in water/acetonitrile gradient).

Typical solvents: DMSO (high solubility), methanol (moderate), water (low; depends on pH) .

Advanced Research Questions

Q. How to optimize synthetic yield when scaling up production?

Methodological Answer:

- Parameter Screening: Use Design of Experiments (DoE) to test variables:

- Catalyst load (e.g., 5–20% Pd/C for hydrogenation).

- Temperature (e.g., 25–60°C for reaction kinetics).

- Solvent polarity (e.g., ethanol vs. THF for intermediate stability).

- In-line Analytics: Implement FTIR or ReactIR to monitor intermediate formation.

- Workflow: Pilot-scale reactions (1–10 g) with continuous flow systems to enhance mixing and heat transfer .

Q. How to resolve contradictory NMR data for structural confirmation?

Methodological Answer: Contradictions may arise from tautomerism, residual solvents, or diastereomeric impurities.

Q. What strategies are effective for developing stability-indicating HPLC methods?

Methodological Answer:

- Column Selection: Use a C18 column (150 mm × 4.6 mm, 3.5 µm) with a mobile phase of 0.1% formic acid in water (A) and acetonitrile (B).

- Gradient: 5% B to 95% B over 20 min, 1 mL/min flow rate.

- Forced Degradation: Expose the compound to heat (60°C, 24 h), acid (0.1 M HCl), and oxidizers (H2O2) to identify degradation products.

- Validation: Assess linearity (R² > 0.99), LOD/LOQ (<1 µg/mL), and precision (%RSD < 2) .

Q. How to design a receptor-binding assay for biological activity screening?

Methodological Answer:

- Target Selection: Prioritize GPCRs (e.g., serotonin or dopamine receptors) based on structural analogs .

- Assay Protocol:

- Use radiolabeled ligands (e.g., [³H]-LSD for 5-HT receptors) in competitive binding assays.

- Incubate with varying compound concentrations (1 nM–10 µM) in HEK293 cells expressing the receptor.

- Quantify displacement using scintillation counting or TR-FRET.

- Data Analysis: Calculate IC50 values via nonlinear regression (e.g., GraphPad Prism) .

Contradiction Analysis & Troubleshooting

Q. How to address discrepancies in cytotoxicity data across cell lines?

Methodological Answer:

Q. What if the compound shows unexpected reactivity in coupling reactions?

Methodological Answer:

- Hypothesis Testing:

- Steric hindrance: Replace 4-methoxybenzyl with smaller substituents (e.g., methyl).

- Electronic effects: Introduce electron-withdrawing groups to the aryl ring.

- In-situ Monitoring: Use Raman spectroscopy to detect intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.